molecular formula C8H7N3O B8585820 N-(cyanomethyl)isonicotinamide

N-(cyanomethyl)isonicotinamide

Cat. No. B8585820
M. Wt: 161.16 g/mol
InChI Key: NQSJOBCWGOKIMH-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

A mixture of isonicotinic acid (1.00 g, 8.12 mmol), 2-aminoacetonitrile hydrochloride (0.902 g, 9.75 mmol), 1H-benzo[d][1,2,3]triazol-1-ol hydrate (1.24 g, 8.12 mmol), N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (1.71 g, 8.94 mmol) and N-ethyl-N-isopropylpropan-2-amine (4.95 ml, 28.4 mmol) in dichloromethane (20.3 ml, 8.12 mmol) was allowed to stir at room temperature for 24 hours. The mixture was concentrated and the residue was purified by CombiFlash using 0-10% methanol/DCM as the eluent to 1.31 g of N-(cyanomethyl)isonicotinamide 5.3B. 400 MHz 1H NMR (CDCl3) δ: 9.62 (br s, 1H), 8.87 (d, J=8.0 Hz, 2H), 7.94 (d, J=8.0 Hz, 2H), 4.30 (d, J=2H). LCMS (ES+) m/z 162.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.902 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.Cl.[NH2:11][CH2:12][C:13]#[N:14].O.N1(O)C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.C(N(C(C)C)C(C)C)C.ClCCl>>[C:12]([CH2:13][NH:14][C:1](=[O:9])[C:2]1[CH:3]=[CH:4][N:5]=[CH:6][CH:7]=1)#[N:11] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
Quantity
0.902 g
Type
reactant
Smiles
Cl.NCC#N
Name
Quantity
1.24 g
Type
reactant
Smiles
O.N1(N=NC2=C1C=CC=C2)O
Name
Quantity
1.71 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
4.95 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
20.3 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by CombiFlash

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(#N)CNC(C1=CC=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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